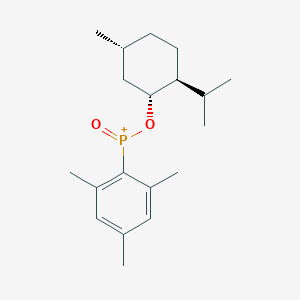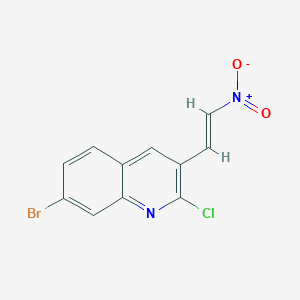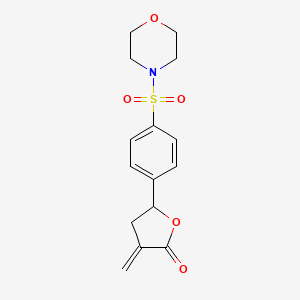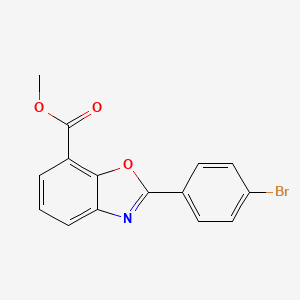![molecular formula C12H6ClNO5 B12903246 5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran CAS No. 89266-67-1](/img/no-structure.png)
5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is characterized by the presence of a benzofuran ring substituted with a chloro group and a nitrofuran moiety. This unique structure imparts significant biological and chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to further reactions to introduce the benzofuran ring and the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted benzofurans, and various nitro compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents
Medicine: Its potential therapeutic applications include the treatment of bacterial infections and possibly other diseases due to its bioactive properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran involves its interaction with microbial cells. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components . This leads to the inhibition of bacterial growth and ultimately cell death.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used to treat urinary tract infections.
Furazolidone: Another nitrofuran compound used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
| 89266-67-1 | |
Fórmula molecular |
C12H6ClNO5 |
Peso molecular |
279.63 g/mol |
Nombre IUPAC |
5-chloro-2-(5-nitrofuran-2-yl)oxy-1-benzofuran |
InChI |
InChI=1S/C12H6ClNO5/c13-8-1-2-9-7(5-8)6-12(17-9)19-11-4-3-10(18-11)14(15)16/h1-6H |
Clave InChI |
YLHKDUSYKSKQRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C=C(O2)OC3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)
![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)

![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)





